Trilostane

Content Navigation

CAS Number

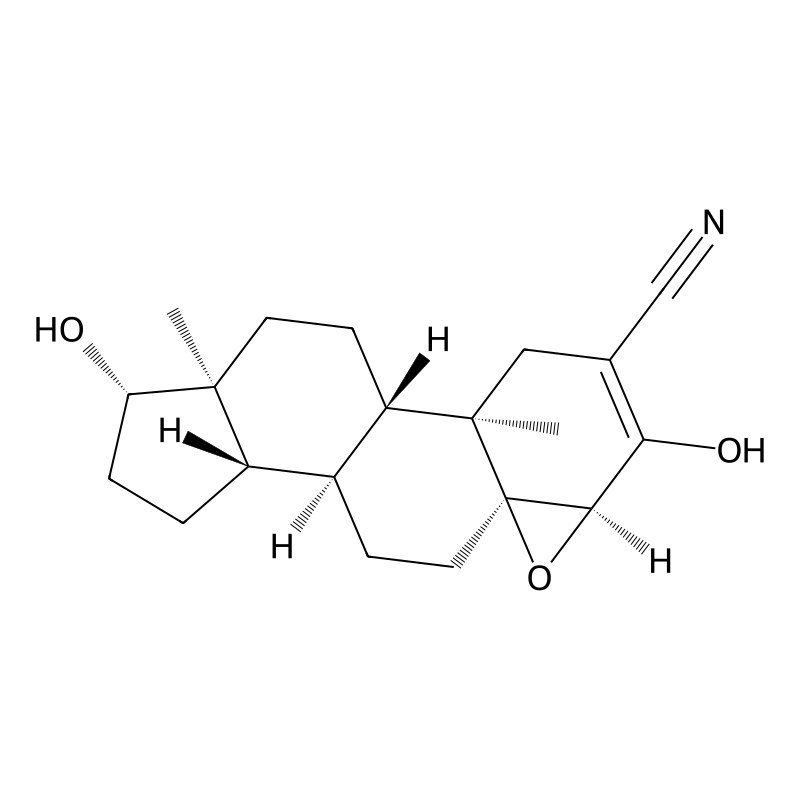

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Trilostane is a synthetic, hormonally inactive steroid analog that functions as a highly specific, reversible competitive inhibitor of the 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD) enzyme system. By blocking the conversion of pregnenolone to progesterone, it effectively halts the downstream synthesis of cortisol, aldosterone, and adrenal androgens [1]. Commercially and scientifically, Trilostane is primarily procured as an active pharmaceutical ingredient (API) for the management of pituitary- and adrenal-dependent hyperadrenocorticism, particularly in veterinary medicine. Unlike older adrenolytic agents, Trilostane provides dose-dependent, reversible suppression of steroidogenesis, making it a critical baseline material for both therapeutic compounding and advanced endocrine research models [2].

Substituting Trilostane with alternative steroidogenesis inhibitors or adrenolytic agents fundamentally alters the biological mechanism and safety profile of the target application. Mitotane (o,p'-DDD), a common historical comparator, acts as a cytotoxic agent that induces irreversible adrenocortical necrosis, whereas Trilostane offers reversible enzyme inhibition without destroying adrenal tissue [1]. Furthermore, attempting to substitute Trilostane with ketoconazole introduces broad-spectrum cytochrome P450 interference; ketoconazole inhibits multiple enzymes (such as 17,20-desmolase and 11β-hydroxylase) and carries significant hepatotoxicity risks[2]. Finally, from a procurement and formulation standpoint, raw Trilostane cannot be generically substituted for micronized Trilostane; the compound is practically insoluble in water, and its in vivo bioavailability is strictly dependent on achieving a mean particle size of less than 12 µm [3].

References

- [1] Barker EN, et al. A comparison of the survival times of dogs treated with mitotane or trilostane for pituitary-dependent hyperadrenocorticism. J Vet Intern Med. 2005;19(6):810-5.

- [2] Loli P, et al. Use of ketoconazole in the treatment of Cushing's syndrome. J Clin Endocrinol Metab. 1986;63(6):1365-71.

- [3] Micronised 2a-cyano-4a,5a-epoxy-3-oxo steroids. GB2130588A Patent.

High-Affinity, Specific Inhibition of 3β-HSD Isozymes vs. Broad CYP450 Blockade

Trilostane demonstrates sub-micromolar affinity for 3β-hydroxysteroid dehydrogenase, competitively inhibiting human 3β-HSD1 with a Ki of 0.10 µM and non-competitively inhibiting 3β-HSD2 with a Ki of 1.60 µM[1]. In contrast, alternative steroidogenesis inhibitors like ketoconazole act via broad-spectrum CYP450 blockade, targeting 17,20-desmolase at ~1 µM and 11β-hydroxylase at much weaker affinities (15-40 µM) [2]. This makes Trilostane a vastly superior probe for specifically isolating 3β-HSD pathways without confounding off-target metabolic interference.

| Evidence Dimension | Enzyme Inhibition Affinity (Ki / IC50) |

| Target Compound Data | Trilostane: Ki = 0.10 µM (3β-HSD1) and 1.60 µM (3β-HSD2) |

| Comparator Or Baseline | Ketoconazole: IC50 = 15-40 µM for 11β-hydroxylase and ~1 µM for 17,20-desmolase |

| Quantified Difference | Trilostane provides highly specific, sub-micromolar inhibition of 3β-HSD, whereas ketoconazole requires higher concentrations and hits multiple off-target CYP enzymes. |

| Conditions | In vitro enzyme inhibition kinetics assays |

For researchers modeling steroidogenesis or buyers formulating targeted endocrine therapeutics, Trilostane provides precise 3β-HSD blockade without the broad CYP450 interference and hepatotoxicity seen with ketoconazole.

Reversible Disease Control vs. Irreversible Tissue Necrosis

In comparative in vivo models of hyperadrenocorticism, Trilostane provides equivalent long-term survival efficacy to the cytotoxic agent mitotane (median survival of 662 days for Trilostane vs. 708 days for mitotane, p > 0.05)[1]. However, the mechanism of action is fundamentally different: mitotane achieves control through irreversible adrenocortical necrosis, while Trilostane achieves control via reversible 3β-HSD inhibition [2]. This allows for dynamic dose titration and prevents permanent adrenal destruction.

| Evidence Dimension | Tissue Viability and Survival Efficacy |

| Target Compound Data | Trilostane: Reversible enzyme inhibition; ~662 days median survival |

| Comparator Or Baseline | Mitotane: Irreversible adrenal necrosis; ~708 days median survival |

| Quantified Difference | Statistically equivalent survival outcomes, but Trilostane eliminates the irreversible cytotoxic tissue destruction inherent to mitotane. |

| Conditions | In vivo canine pituitary-dependent hyperadrenocorticism models |

Procurement for veterinary compounding or endocrine research strongly prefers Trilostane when reversible dose-titration is required and irreversible tissue destruction must be avoided.

Particle Size-Dependent Bioavailability and Formulation Processability

Trilostane is practically insoluble in aqueous environments, making its pharmacokinetic profile highly sensitive to raw material processing. Studies demonstrate that achieving reliable in vivo absorption requires micronized Trilostane with a mean equivalent sphere volume diameter of less than 12 µm, and ideally < 5 µm [1]. Formulations using raw, un-micronized Trilostane (> 50 µm) exhibit poor dissolution, lower Area Under the Curve (AUC) values, and highly variable therapeutic responses [1].

| Evidence Dimension | Particle Size and Absorption (AUC) |

| Target Compound Data | Micronized Trilostane (< 12 µm): High, reliable oral bioavailability and AUC |

| Comparator Or Baseline | Raw/Un-micronized Trilostane (> 50 µm): Poor dissolution and significantly lower AUC |

| Quantified Difference | Sub-12 µm particle size is strictly required to rescue the compound from formulation failure and ensure consistent systemic exposure. |

| Conditions | Pharmaceutical formulation and pharmacokinetic profiling |

API buyers must source strictly micronized Trilostane to ensure formulation efficacy, as generic substitution with un-micronized raw material will fail in vivo.

Veterinary API Compounding and Manufacturing

Trilostane is the gold-standard API for compounding treatments for canine hyperadrenocorticism. Because it offers reversible 3β-HSD inhibition rather than the irreversible adrenal necrosis caused by mitotane, it allows veterinarians to safely titrate doses. Procurement teams must ensure they source micronized Trilostane (< 12 µm) to guarantee the necessary oral bioavailability in suspension or capsule formulations[1].

Endocrine and Steroidogenesis Research Models

In in vitro and in vivo models of steroid biosynthesis, Trilostane is utilized as a highly specific chemical probe. Its sub-micromolar affinity for 3β-HSD allows researchers to precisely block the conversion of pregnenolone to progesterone without triggering the broad-spectrum CYP450 inhibition and cellular toxicity associated with ketoconazole [2].

Oncology Research in Hormone-Dependent Tumors

Human 3β-HSD1 is a critical enzyme in the local conversion of dehydroepiandrosterone (DHEA) to estradiol in certain breast cancer models, and to active androgens in prostate cancer. Trilostane's high-affinity competitive inhibition of 3β-HSD1 makes it an essential baseline compound for evaluating novel targeted therapies aimed at blocking intracrine hormone production in tumor microenvironments [3].

References

- [1] European Medicines Agency (EMA). Trilorale, INN-Trilostane - Veterinary Medicine Assessment Report.

- [2] Engelhardt D, Weber MM. Therapy of Cushing's syndrome with steroid biosynthesis inhibitors. J Steroid Biochem Mol Biol. 1994;49(4-6):261-7.

- [3] Thomas JL, et al. Structure/function of the inhibition of human 3beta-hydroxysteroid dehydrogenase type 1 and type 2 by trilostane. J Steroid Biochem Mol Biol. 2008;111(1-2):66-73.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Trilostane is a synthetic derivative of androstane with adrenocortical suppressive properties. Trilostane reversibly inhibits 3 beta-hydroxysteroid dehydrogenase delta 5-4 isomerase in the adrenal cortex, resulting in the decreased synthesis of mineralocorticoids and glucocorticoids and the decreased conversion of pregnenolone to progesterone. (NCI04)

MeSH Pharmacological Classification

ATC Code

H02 - Corticosteroids for systemic use

H02C - Antiadrenal preparations

H02CA - Anticorticosteroids

H02CA01 - Trilostane

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.1.1.-]

HSD3B [HSA:3283 3284] [KO:K00070]

Pictograms

Irritant;Health Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Fracassi F, Corradini S, Floriano D, Boari A, Aste G, Pietra M, Bergamini PF, Dondi F. Prognostic factors for survival in dogs with pituitary-dependent hypercortisolism treated with trilostane. Vet Rec. 2015 Jan 10;176(2):49. doi: 10.1136/vr.102546. Epub 2014 Aug 28. PubMed PMID: 25170036.

3: Bonadio CM, Feldman EC, Cohen TA, Kass PH. Comparison of adrenocorticotropic hormone stimulation test results started 2 versus 4 hours after trilostane administration in dogs with naturally occurring hyperadrenocorticism. J Vet Intern Med. 2014 Jul-Aug;28(4):1239-43. doi: 10.1111/jvim.12357. Epub 2014 May 26. PubMed PMID: 24863172.

4: Sun L, Jin R, Peng Z, Zhou Q, Qian H, Fu Z. Effects of trilostane and fipronil on the reproductive axis in an early life stage of the Japanese medaka (Oryzias latipes). Ecotoxicology. 2014 Aug;23(6):1044-54. doi: 10.1007/s10646-014-1248-0. Epub 2014 Apr 29. PubMed PMID: 24777665.

5: Teshima T, Matsumoto H, Kumagai T, Kurano M, Koyama H. Expression of 11β-hydroxysteroid dehydrogenase isoforms in canine adrenal glands treated with trilostane. Vet J. 2014 Jun;200(3):452-5. doi: 10.1016/j.tvjl.2014.03.022. Epub 2014 Mar 26. PubMed PMID: 24745768.

6: Arenas C, Melián C, Pérez-Alenza MD. Long-term survival of dogs with adrenal-dependent hyperadrenocorticism: a comparison between mitotane and twice daily trilostane treatment. J Vet Intern Med. 2014 Mar-Apr;28(2):473-80. doi: 10.1111/jvim.12303. Epub 2014 Feb 3. PubMed PMID: 24495125.

7: Tung D, Ciallella J, Hain H, Cheung PH, Saha S. Possible therapeutic effect of trilostane in rodent models of inflammation and nociception. Curr Ther Res Clin Exp. 2013 Dec;75:71-6. doi: 10.1016/j.curtheres.2013.09.004. PubMed PMID: 24465047; PubMed Central PMCID: PMC3898193.

8: Reid LE, Behrend EN, Martin LG, Kemppainen RJ, Ward CR, Lurye JC, Donovan TC, Lee HP. Effect of trilostane and mitotane on aldosterone secretory reserve in dogs with pituitary-dependent hyperadrenocorticism. J Vet Intern Med. 2014 Mar-Apr;28(2):443-50. doi: 10.1111/jvim.12276. Epub 2014 Jan 8. PubMed PMID: 24400747.

9: Griebsch C, Lehnert C, Williams GJ, Failing K, Neiger R. Effect of trilostane on hormone and serum electrolyte concentrations in dogs with pituitary-dependent hyperadrenocorticism. J Vet Intern Med. 2014 Jan-Feb;28(1):160-5. doi: 10.1111/jvim.12268. Epub 2013 Dec 16. PubMed PMID: 24341822.

10: Arenas C, Melián C, Pérez-Alenza MD. Evaluation of 2 trilostane protocols for the treatment of canine pituitary-dependent hyperadrenocorticism: twice daily versus once daily. J Vet Intern Med. 2013 Nov-Dec;27(6):1478-85. doi: 10.1111/jvim.12207. Epub 2013 Sep 30. PubMed PMID: 24118316.

11: Braun C, Boretti FS, Reusch CE, Sieber-Ruckstuhl NS. Comparison of two treatment regimens with trilostane in dogs with pituitary-dependent hyperadrenocorticism. Schweiz Arch Tierheilkd. 2013 Oct;155(10):551-8. doi: 10.1024/0036-7281/a000511. PubMed PMID: 24091230.

12: Mellett Keith AM, Bruyette D, Stanley S. Trilostane therapy for treatment of spontaneous hyperadrenocorticism in cats: 15 cases (2004-2012). J Vet Intern Med. 2013 Nov-Dec;27(6):1471-7. doi: 10.1111/jvim.12178. Epub 2013 Sep 6. PubMed PMID: 24011349.

13: Burkhardt WA, Boretti FS, Reusch CE, Sieber-Ruckstuhl NS. Evaluation of baseline cortisol, endogenous ACTH, and cortisol/ACTH ratio to monitor trilostane treatment in dogs with pituitary-dependent hypercortisolism. J Vet Intern Med. 2013 Jul-Aug;27(4):919-23. doi: 10.1111/jvim.12111. Epub 2013 May 23. PubMed PMID: 23701195.

14: Augusto M, Burden A, Neiger R, Ramsey I. A comparison of once and twice daily administration of trilostane to dogs with hyperadrenocorticism. Tierarztl Prax Ausg K Kleintiere Heimtiere. 2012;40(6):415-24. PubMed PMID: 23242222.

15: Cho KD, Kang JH, Chang D, Na KJ, Yang MP. Efficacy of low- and high-dose trilostane treatment in dogs (< 5 kg) with pituitary-dependent hyperadrenocorticism. J Vet Intern Med. 2013 Jan-Feb;27(1):91-8. doi: 10.1111/jvim.12007. Epub 2012 Nov 20. PubMed PMID: 23167780.

16: Reine NJ. Medical management of pituitary-dependent hyperadrenocorticism: mitotane versus trilostane. Top Companion Anim Med. 2012 Feb;27(1):25-30. doi: 10.1053/j.tcam.2012.06.002. PubMed PMID: 22958794.

17: Feldman EC, Kass PH. Trilostane dose versus body weight in the treatment of naturally occurring pituitary-dependent hyperadrenocorticism in dogs. J Vet Intern Med. 2012 Jul-Aug;26(4):1078-80. doi: 10.1111/j.1939-1676.2012.00956.x. Epub 2012 Jun 18. PubMed PMID: 22708554.

18: Cook AK, Nieuwoudt CD, Longhofer SL. Pharmaceutical evaluation of compounded trilostane products. J Am Anim Hosp Assoc. 2012 Jul-Aug;48(4):228-33. doi: 10.5326/JAAHA-MS-5763. Epub 2012 May 18. PubMed PMID: 22611212.

19: Griffies JD. Old or new? A comparison of mitotane and trilostane for the management of hyperadrenocorticism. Compend Contin Educ Vet. 2013 May;35(5):E3. PubMed PMID: 23677783.

20: Ouschan C, Lepschy M, Zeugswetter F, Möstl E. The influence of trilostane on steroid hormone metabolism in canine adrenal glands and corpora lutea-an in vitro study. Vet Res Commun. 2012 Mar;36(1):35-40. doi: 10.1007/s11259-011-9509-3. Epub 2011 Nov 25. PubMed PMID: 22113849.